N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride
Description
N-[(1-Ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine hydrochloride is a pyrazole-based compound characterized by two substituted pyrazole rings linked via an amine group. The structure includes a 1-ethylpyrazole moiety connected to a methylene bridge and a second pyrazole ring substituted with a 2-fluoroethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-2-16-8-10(6-14-16)5-13-11-7-15-17(9-11)4-3-12;/h6-9,13H,2-5H2,1H3;1H |
InChI Key |
ZRUQEDLPCYAASE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Spectroscopic and Analytical Data
- Target Compound: No direct NMR or HRMS data is available in the evidence. However, analogues like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibit diagnostic ^1H NMR signals at δ 8.87 (pyridine protons) and δ 2.1–3.5 (cyclopropyl and methyl groups) .
- Fluorinated Analogues : The 2-fluoroethyl group would show distinct ^19F NMR signals near -220 ppm and ^1H NMR splitting patterns due to fluorine coupling (e.g., triplet for -CH₂F) .
Biological Activity
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes multiple pyrazole rings, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₉ClFN₅, with a molecular weight of 287.76 g/mol. The presence of ethyl and fluoroethyl substituents enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClFN₅ |
| Molecular Weight | 287.76 g/mol |
| CAS Number | 1856077-20-7 |
Research indicates that pyrazole derivatives can inhibit various enzymes and pathways associated with disease progression, particularly in cancer and inflammatory diseases. The specific mechanism of action for this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Cell Signaling Modulation : Pyrazole derivatives can interfere with signaling pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activities
The biological activities of this compound include:
Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory disorders.
Analgesic Properties : Similar compounds have demonstrated pain-relieving effects, suggesting potential applications in pain management.
Anticancer Activity : Preliminary studies indicate that pyrazole derivatives can inhibit tumor growth by affecting cancer cell metabolism and signaling pathways.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
- Study on COX Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the COX-inhibitory activity of various pyrazole derivatives, demonstrating significant anti-inflammatory effects in animal models.
- Anticancer Research : Another study focused on the anticancer properties of substituted pyrazoles, showing that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways.
- Pain Relief Trials : Clinical trials have evaluated the analgesic effects of pyrazole compounds in patients suffering from chronic pain, with promising results indicating reduced pain levels compared to placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
